4-(Benzyloxy)-2-fluoro-1-nitrobenzene
Overview
Description
4-(Benzyloxy)-2-fluoro-1-nitrobenzene is an organic compound that features a benzene ring substituted with a benzyloxy group, a fluorine atom, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-fluoro-1-nitrobenzene typically involves a multi-step process. One common method includes the nitration of 4-(Benzyloxy)-2-fluorobenzene. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2-fluoro-1-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using organometallic reagents.
Oxidation: The benzyloxy group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Organolithium or Grignard reagents.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Reduction: 4-(Benzyloxy)-2-fluoroaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-(Benzyloxy)-2-fluorobenzoic acid or 4-(Benzyloxy)-2-fluorobenzaldehyde.
Scientific Research Applications
4-(Benzyloxy)-2-fluoro-1-nitrobenzene is used in several scientific research applications:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Materials Science: In the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: As a building block for the synthesis of potential pharmaceutical compounds.
Biological Studies: Investigating the biological activity of its derivatives.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-fluoro-1-nitrobenzene depends on its chemical reactivity. The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The benzyloxy group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various chemical environments.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 4-(Benzyloxy)benzyl chloride
- 4-(Benzyloxy)-2-fluoroaniline
Uniqueness
4-(Benzyloxy)-2-fluoro-1-nitrobenzene is unique due to the combination of its substituents, which confer distinct electronic and steric properties. The presence of both a fluorine atom and a nitro group on the benzene ring makes it a versatile intermediate for further chemical transformations.
Properties
IUPAC Name |
2-fluoro-1-nitro-4-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c14-12-8-11(6-7-13(12)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGGVCLJDPHFQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623305 | |
Record name | 4-(Benzyloxy)-2-fluoro-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221040-07-9 | |
Record name | 4-(Benzyloxy)-2-fluoro-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Benzyloxy-2-fluoro-1-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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